1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide

Description

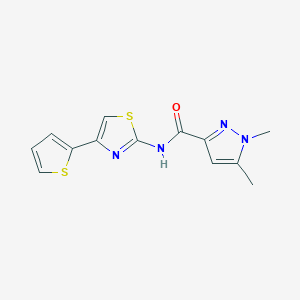

1,5-Dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 1 and 3. The carboxamide moiety is linked to a thiazole ring, which is further substituted with a thiophene group at position 4.

Properties

IUPAC Name |

1,5-dimethyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS2/c1-8-6-9(16-17(8)2)12(18)15-13-14-10(7-20-13)11-4-3-5-19-11/h3-7H,1-2H3,(H,14,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXUHKZRQRSAIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=NC(=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyrazole Core: Starting with a suitable diketone and hydrazine to form the pyrazole ring.

Introduction of Methyl Groups: Alkylation reactions to introduce methyl groups at the 1 and 5 positions of the pyrazole ring.

Formation of the Thiazole Ring: Cyclization reactions involving thiourea and α-haloketones to form the thiazole ring.

Attachment of the Thiophene Group: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and thiazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole, thiazole, or thiophene rings.

Reduction: Reduced forms of the carboxamide or thiazole rings.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1,5-Dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide has been investigated for its pharmacological properties, particularly its anti-inflammatory and anticancer activities.

Case Studies:

- A study demonstrated that derivatives of pyrazole compounds exhibited potent anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. The compound showed significant inhibition rates comparable to established anti-inflammatory drugs like celecoxib .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of thiazole and thiophene groups allows for various non-covalent interactions, including:

- Hydrogen Bonding

- π-π Stacking

- Hydrophobic Interactions

These interactions are crucial for modulating the activity of biological targets, leading to diverse pharmacological effects.

Example of Biological Activity:

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT29 (colon cancer), with IC50 values indicating significant potency .

Summary of Key Findings

The unique structure of this compound contributes to its diverse applications:

- Medicinal Chemistry : Potential anti-inflammatory and anticancer agent.

- Biological Activity : Significant interaction with molecular targets leading to therapeutic effects.

- Agricultural Use : Possible applications in pest management as inferred from structural analogs.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity : The target compound’s thiophene-thiazole group distinguishes it from chloro-, pyridinyl-, or morpholine-containing analogs. Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions in biological systems compared to chloro or methyl groups .

- Synthetic Complexity : Analogs like 3a–3p () are synthesized via EDCI/HOBt-mediated coupling, yielding 62–71% . The target compound likely requires similar coupling steps but with thiophene-thiazole intermediates.

Physicochemical and Spectroscopic Properties

- Solubility: The morpholinopropyl-substituted analog () may exhibit improved aqueous solubility due to the morpholine group, whereas the target compound’s thiophene-thiazole system likely increases hydrophobicity .

- Thermal Stability : Melting points for chloro-substituted analogs (e.g., 133–183°C in ) suggest moderate stability, which may correlate with the target compound’s crystallinity .

- Spectroscopic Signatures :

- NMR : Pyrazole protons in analogs resonate at δ 7.2–8.1 ppm (CDCl3), while methyl groups appear at δ 2.4–2.7 ppm. Thiophene protons in the target compound would likely show deshielded signals near δ 7.5–7.8 ppm .

- Mass Spectrometry : The target compound’s molecular ion ([M+H]+) is expected near m/z 340, aligning with its molecular weight.

Biological Activity

1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound integrates a pyrazole core with substituents that enhance its pharmacological properties. The compound's potential applications span various fields, including medicinal chemistry, agriculture, and material science.

Chemical Structure and Properties

The chemical structure of this compound includes the following key components:

- Pyrazole Core : Central to the compound's activity.

- Methyl Groups : Located at the 1 and 5 positions of the pyrazole ring.

- Thiazole and Thiophene Substituents : These groups contribute to the compound's electronic properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H12N4OS2 |

| Molecular Weight | 284.38 g/mol |

| IUPAC Name | 1,5-dimethyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide |

| LogP | 4.5 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the thiazole and thiophene groups allows for various non-covalent interactions, including:

- Hydrogen Bonding

- π-π Stacking

- Hydrophobic Interactions

These interactions are crucial for modulating the activity of biological targets, leading to diverse pharmacological effects.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazoles, including this compound, exhibit antimicrobial properties. For example, studies have shown that similar compounds possess significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

Compounds containing the pyrazole moiety have been reported to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies indicate that this compound can significantly reduce these cytokines' levels in cell cultures.

Antitumor Activity

Preliminary studies suggest potential antitumor effects. For instance, related pyrazole derivatives have shown cytotoxic activity against cancer cell lines in various assays. The mechanism is thought to involve apoptosis induction and cell cycle arrest.

Case Studies

- Antimicrobial Evaluation : A study evaluated a series of thiazol-containing pyrazoles against multiple bacterial strains. The most active derivative exhibited a minimum inhibitory concentration (MIC) of 0.22 μg/mL against Staphylococcus aureus .

- Anti-inflammatory Studies : In a comparative analysis against standard anti-inflammatory drugs like dexamethasone, compounds similar to this one showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM .

- Antitumor Research : Recent investigations into related compounds highlighted their ability to inhibit tumor growth in vitro by promoting apoptosis in cancer cells .

Q & A

Q. What synthetic methodologies are recommended for 1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized for yield?

Methodological Answer:

- Multi-step synthesis : Begin with the preparation of the thiazole ring via Hantzsch thiazole synthesis (thiophene-2-carboxaldehyde, thiourea, and α-halo ketones), followed by coupling with a pre-functionalized pyrazole-carboxamide intermediate .

- Optimization :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions for thiazole formation .

- Catalysts : Use K₂CO₃ or Cs₂CO₃ to deprotonate intermediates and accelerate coupling reactions .

- Temperature control : Maintain 80–100°C for cyclocondensation steps to avoid side products .

- Yield improvement : Monitor reactions via TLC and employ column chromatography for purification (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the thiophene (δ 7.2–7.5 ppm) and pyrazole (δ 2.3–2.6 ppm for methyl groups) .

- X-ray crystallography : Use SHELXL for structure refinement. Key parameters:

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., m/z 385.08 calculated for C₁₆H₁₅N₄O₂S₂) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases)?

Methodological Answer:

- Docking studies : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., CDK2 kinase). Key parameters:

- Grid box centered on catalytic lysine (resolution: 0.375 Å).

- ΔG values < −8 kcal/mol suggest strong binding .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å indicates stable binding) .

- Pharmacophore mapping : Identify critical motifs (e.g., thiazole’s sulfur for H-bonding, pyrazole’s methyl for hydrophobic contacts) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer:

- Assay standardization :

- Use identical cell lines (e.g., MCF-7 for anticancer studies) and passage numbers to minimize variability .

- Normalize DMSO concentrations (<0.1% v/v) to avoid solvent toxicity .

- Data validation :

- Cross-validate IC₅₀ values via orthogonal assays (e.g., MTT vs. ATP-lite luminescence) .

- Perform dose-response curves in triplicate (n ≥ 3) with p < 0.05 significance .

- Structural analogs : Synthesize derivatives (e.g., replacing thiophene with furan) to isolate structure-activity relationships (SAR) .

Q. How can hydrogen-bonding patterns in the crystal structure inform drug formulation strategies?

Methodological Answer:

- Graph set analysis : Identify robust R₂²(8) motifs between carboxamide NH and thiazole’s sulfur, which stabilize polymorphic forms .

- Solubility enhancement : Co-crystallize with coformers (e.g., succinic acid) that disrupt tight H-bonding networks .

- Stability testing : Compare degradation rates (HPLC) of polymorphs under accelerated conditions (40°C/75% RH for 4 weeks) .

Q. Methodological Pitfalls and Solutions

Q. Why do some synthetic routes produce low yields of the thiazole intermediate?

Root Cause : Competing formation of oxazole byproducts due to moisture-sensitive intermediates. Solution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.